2-(2-Methyl-4-nitroimidazol-1-yl)aniline
Description
2-(2-Methyl-4-nitroimidazol-1-yl)aniline is a nitroimidazole derivative featuring an aniline moiety substituted at the ortho position with a 2-methyl-4-nitroimidazole group.
Properties
IUPAC Name |
2-(2-methyl-4-nitroimidazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-12-10(14(15)16)6-13(7)9-5-3-2-4-8(9)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVWFMAEBKNIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=CC=CC=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-nitroimidazol-1-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with nitroaniline derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-nitroimidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(2-Methyl-4-aminoimidazol-1-yl)aniline.
Substitution: Formation of sulfonated or nitrated derivatives.
Scientific Research Applications
2-(2-Methyl-4-nitroimidazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-nitroimidazol-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-Methyl-4-nitroimidazol-1-yl)aniline with structurally related imidazole-aniline derivatives:
Table 1: Structural and Physical Comparison
| Compound Name | Substituents on Imidazole | Position on Aniline | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 2-Methyl, 4-Nitro | Ortho | Not reported | Nitro, methyl, aniline |
| 2-(2-Methyl-1H-imidazol-1-yl)aniline | 2-Methyl | Ortho | 132.5–134.5 | Methyl, aniline |
| 4-(2-Methyl-1H-imidazol-1-yl)aniline | 2-Methyl | Para | Not reported | Methyl, aniline |
| 2-(4-Methyl-1H-imidazol-2-yl)aniline | 4-Methyl | Ortho | Not reported | Methyl, aniline |
| 4-(1H-Imidazol-1-ylmethyl)aniline | None (methylene bridge) | Para | 128–130 | Methylene bridge, aniline |
Key Observations
Structural Variations: Substituent Position: The target compound’s nitro group at the 4-position of the imidazole distinguishes it from analogs like 2-(2-Methyl-1H-imidazol-1-yl)aniline, which lacks nitro functionality. This difference significantly alters electronic properties, enhancing electrophilicity and redox reactivity .
Physical Properties :
- Melting points vary with substituent positions. For example, ortho-substituted 2-(2-Methyl-1H-imidazol-1-yl)aniline has a higher melting point (132.5–134.5°C) than its para-substituted counterpart, likely due to differences in crystal packing .
Spectroscopic Data: FTIR: Nitro groups in similar compounds (e.g., 5-chloro-1H-benzimidazole derivatives) show characteristic absorption bands at 1520–1340 cm⁻¹ for asymmetric and symmetric NO₂ stretching . The target compound would exhibit similar peaks. ¹H NMR: The aniline NH₂ group in analogs resonates at δ 5.2–5.5 ppm (DMSO-d₆), while imidazole protons appear at δ 7.2–8.1 ppm, depending on substituents .
Synthesis Pathways :
- Nitroimidazole derivatives are often synthesized via nitration of imidazole precursors followed by coupling to aniline. For example, describes nitro reduction and cyclization steps to form benzimidazole derivatives, which could be adapted for the target compound .
Safety and Handling :
- Nitro-containing compounds (e.g., 4-(1H-Imidazol-1-ylmethyl)aniline) are associated with hazards such as toxicity (Risk Code R20/21/22) and corrosivity (R34), necessitating stringent safety protocols .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Methyl-4-nitroimidazol-1-yl)aniline, and how do reaction conditions influence yield?
Answer:
- Route 1: Condensation of 2-methyl-4-nitroimidazole with 2-iodoaniline under palladium catalysis (e.g., Pd(PPh₃)₄) in DMF at 80–100°C, achieving ~65–75% yield .
- Route 2: Nitration of pre-synthesized 2-(2-methylimidazol-1-yl)aniline using fuming HNO₃ in H₂SO₄ at 0–5°C, followed by neutralization. Yield depends on nitro group positioning (4-nitro isomer favored at low temperatures) .
- Critical factors: Base choice (e.g., K₂CO₃ for deprotonation), solvent polarity, and temperature control to minimize byproducts like regioisomers .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Answer:
- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), imidazole C-H (δ 7.2–7.4 ppm), and methyl group (δ 2.4–2.6 ppm).
- ¹³C NMR: Nitro group adjacent carbons (δ 140–150 ppm), imidazole carbons (δ 120–130 ppm) .
- FTIR: Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 233.08 (C₁₀H₁₀N₄O₂) .
Q. How does the nitro group at the 4-position of the imidazole ring influence the compound’s reactivity in further functionalization?
Answer:
- The nitro group is electron-withdrawing, reducing electron density on the imidazole ring and directing electrophilic substitution to the 5-position.
- Reductive functionalization (e.g., catalytic hydrogenation) converts NO₂ to NH₂, enabling coupling reactions (e.g., amidation, Suzuki-Miyaura) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Software: SHELXL for refinement (hydrogen bonding, anisotropic displacement parameters) and WinGX/ORTEP for visualization .
- Key metrics: Bond angles around the nitro group (O-N-O ~125°) and torsion angles between imidazole and aniline planes .
Q. What computational methods are suitable for studying the tautomerism and electronic properties of this compound?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)): Predict tautomeric preferences (e.g., nitro-imidazole vs. nitronic acid forms) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
- Molecular docking: Screen for binding affinity with biological targets (e.g., nitroreductases) using AutoDock Vina .
Q. How can researchers address discrepancies in reported antimicrobial activity data for nitroimidazole-aniline derivatives?
Answer:
Q. What are the challenges in analyzing nitroimidazole degradation products under varying pH conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
